(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-5-yl)methanone
CAS No.:
Cat. No.: VC16332403
Molecular Formula: C21H18FN3O
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18FN3O |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | (8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(1-methylindol-5-yl)methanone |
| Standard InChI | InChI=1S/C21H18FN3O/c1-24-8-6-13-10-14(2-5-20(13)24)21(26)25-9-7-19-17(12-25)16-11-15(22)3-4-18(16)23-19/h2-6,8,10-11,23H,7,9,12H2,1H3 |
| Standard InChI Key | DJVNBQSCKQOXSO-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=C1C=CC(=C2)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F |
Introduction
Structural Features
-
Pyridoindole Core: The pyridoindole framework is known for its diverse biological activities, including potential roles in medicinal chemistry. The fluorine atom at position eight likely enhances lipophilicity and may influence reactivity and biological interactions.
-
Indole Moiety: The indole group is a common feature in many biologically active compounds, contributing to interactions with enzymes and receptors .
Synthesis and Chemical Transformations
While specific synthesis details for (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-5-yl)methanone are not available, related compounds often involve multi-step reactions that include condensation and coupling reactions. These methods aim to maximize yield while minimizing side reactions and environmental impact.
Biological Activity and Potential Applications
-
Biological Targets: Compounds with similar structures may interact with enzymes and receptors, potentially acting as inhibitors or modulators of signaling pathways.
-
Pharmacological Studies: The presence of fluorine and indole groups suggests potential for diverse chemical interactions, which could be explored in pharmacological studies to identify specific biological activities .
Data and Research Findings
Given the lack of specific data on (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-5-yl)methanone, we can consider related compounds for insights into potential biological activities and chemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume